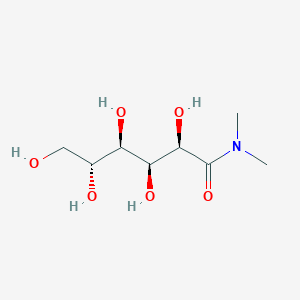
Phosphinodithioic acid, bis(2-methylpropyl)-, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinodithioic acid, bis(2-methylpropyl)-, ammonium salt is a chemical compound with the molecular formula C8H20NPS2. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its stability and effectiveness in specific chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinodithioic acid, bis(2-methylpropyl)-, ammonium salt typically involves the reaction of phosphinodithioic acid with 2-methylpropyl groups in the presence of ammonium ions. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The process may involve multiple steps to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the product. The final product is then purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Phosphinodithioic acid, bis(2-methylpropyl)-, ammonium salt undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which can be useful in various chemical processes.
Reduction: It can also undergo reduction reactions, often in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different phosphinates or phosphonates, while reduction reactions may yield simpler phosphine derivatives.
Scientific Research Applications
Phosphinodithioic acid, bis(2-methylpropyl)-, ammonium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active ingredient.
Industry: It is used in the production of various industrial chemicals and materials, including surfactants and catalysts.
Mechanism of Action
The mechanism of action of Phosphinodithioic acid, bis(2-methylpropyl)-, ammonium salt involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and other molecules to form complexes. These interactions can influence various chemical and biological processes, making the compound useful in a range of applications.
Comparison with Similar Compounds
Similar Compounds
Phosphinodithioic acid, bis(2-methylpropyl)-, sodium salt: This compound has similar chemical properties but differs in its cationic component.
Sodium diisobutyldithiophosphinate: Another related compound with similar uses and properties.
Uniqueness
Phosphinodithioic acid, bis(2-methylpropyl)-, ammonium salt is unique due to its specific ammonium cation, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in certain applications where other similar compounds may not be as effective.
Properties
CAS No. |
13360-77-5 |
|---|---|
Molecular Formula |
C8H22NPS2 |
Molecular Weight |
227.370741 |
IUPAC Name |
azanium;bis(2-methylpropylsulfanyl)phosphanide |
InChI |
InChI=1S/C8H18PS2.H3N/c1-7(2)5-10-9-11-6-8(3)4;/h7-8H,5-6H2,1-4H3;1H3/q-1;/p+1 |
InChI Key |
KYZOPRBFPGOBMB-UHFFFAOYSA-O |
SMILES |
CC(C)CS[P-]SCC(C)C.[NH4+] |
Canonical SMILES |
CC(C)CS[P-]SCC(C)C.[NH4+] |
Key on ui other cas no. |
13360-77-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B84553.png)








